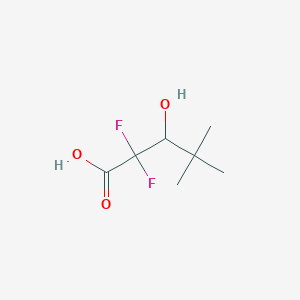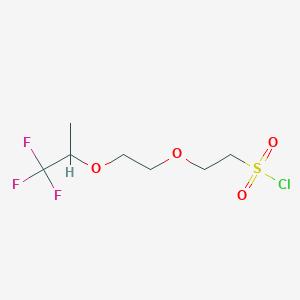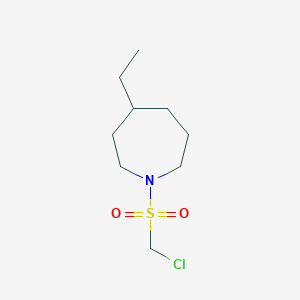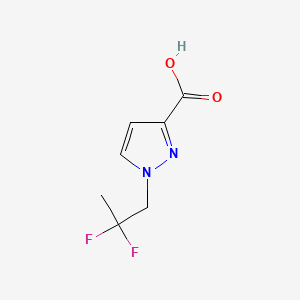
1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of difluorocyclopropane derivatives, which can be functionalized through various chemical reactions . The reaction conditions often require specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure consistent quality and purity. Techniques such as continuous flow synthesis and advanced purification methods are employed to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Scientific Research Applications
1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it a valuable tool in studying biological systems and interactions.
Medicine: Its potential therapeutic applications are being explored, particularly in drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoropropyl)-1H-pyrazole-3-carboxylicacid involves its interaction with molecular targets and pathways within biological systems The fluorine atoms in the compound can influence its binding affinity and specificity to target molecules, thereby modulating biological activities
Comparison with Similar Compounds
1,1-Difluorocyclopropane Derivatives: These compounds share similar fluorinated structures and exhibit comparable chemical properties.
Difluoroethylated Indolo/Benzoimidazo Compounds: These compounds also contain difluoro groups and are used in various scientific applications.
Uniqueness: 1-(2,2-Difluoropropyl)-1H-pyrazole-3-carboxylicacid stands out due to its specific structural configuration, which imparts unique reactivity and potential applications. Its ability to undergo diverse chemical reactions and its utility in multiple research fields highlight its significance.
Properties
Molecular Formula |
C7H8F2N2O2 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
1-(2,2-difluoropropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C7H8F2N2O2/c1-7(8,9)4-11-3-2-5(10-11)6(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChI Key |
YKTNSBZDMVVLHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC(=N1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


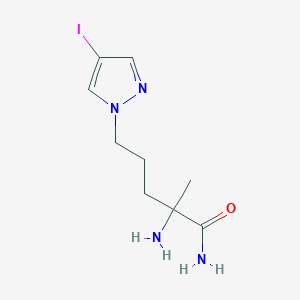

![2-[2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13632617.png)
![2-[(7-Chloro-2-propylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B13632624.png)

